8-Bromo-2,2-dimethyl-4H-benzo[1,4]oxazin-3-one
Overview
Description
8-Bromo-2,2-dimethyl-4H-benzo[1,4]oxazin-3-one is a chemical compound with the molecular formula C10H10BrNO2 and a molecular weight of 256.096 g/mol . This compound belongs to the class of benzoxazines, which are known for their diverse biological activities and synthetic applications.
Preparation Methods
The synthesis of 8-Bromo-2,2-dimethyl-4H-benzo[1,4]oxazin-3-one can be achieved through various synthetic routes. One common method involves the bromination of 2,2-dimethyl-4H-benzo[1,4]oxazin-3-one using bromine or a brominating agent under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process. The reaction is carried out at room temperature, and the product is purified through recrystallization.
Chemical Reactions Analysis
8-Bromo-2,2-dimethyl-4H-benzo[1,4]oxazin-3-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield dehalogenated products.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of a palladium catalyst to form new carbon-carbon bonds.
Scientific Research Applications
8-Bromo-2,2-dimethyl-4H-benzo[1,4]oxazin-3-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of bioactive molecules with potential anticancer, antibacterial, and antiviral properties.
Material Science: The compound is utilized in the development of advanced materials, including polymers and resins, due to its unique structural properties.
Chemical Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 8-Bromo-2,2-dimethyl-4H-benzo[1,4]oxazin-3-one involves its interaction with specific molecular targets. The bromine atom in the compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activities . The compound can also interact with DNA or RNA, affecting gene expression and cellular functions .
Comparison with Similar Compounds
8-Bromo-2,2-dimethyl-4H-benzo[1,4]oxazin-3-one can be compared with other benzoxazine derivatives such as:
7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one: This compound has similar structural features but differs in the position of the bromine atom, which can influence its reactivity and biological activity.
6-Bromo-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Another related compound with variations in the substituents, affecting its chemical properties and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resulting properties.
Properties
IUPAC Name |
8-bromo-2,2-dimethyl-4H-1,4-benzoxazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c1-10(2)9(13)12-7-5-3-4-6(11)8(7)14-10/h3-5H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPVSNYNICRCNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC2=C(O1)C(=CC=C2)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70619183 | |
Record name | 8-Bromo-2,2-dimethyl-2H-1,4-benzoxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70619183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
688363-73-7 | |
Record name | 8-Bromo-2,2-dimethyl-2H-1,4-benzoxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70619183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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